molecular formula C6H15NO2 B13083876 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol

2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol

Cat. No.: B13083876
M. Wt: 133.19 g/mol
InChI Key: BOYBWTSSSFBVEH-UHFFFAOYSA-N
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Description

2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C6H15NO2. This compound features an amino group attached to a butyl chain, which is further connected to an ethoxy group. It is a versatile molecule used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-aminoethanol with 1-chlorobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethanol attacks the carbon atom of 1-chlorobutane, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Halides or alkyl derivatives.

Scientific Research Applications

2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol finds applications in various fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxy group can participate in hydrophobic interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-[(Butan-2-yl)amino]ethan-1-ol: Similar structure but with a different substitution pattern on the butyl chain.

    2-[(1-Aminopropan-2-yl)oxy]ethan-1-ol: Similar structure but with a shorter carbon chain.

Uniqueness

2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer butyl chain compared to similar compounds allows for more extensive hydrophobic interactions, making it a valuable molecule in various research applications.

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

2-(1-aminobutan-2-yloxy)ethanol

InChI

InChI=1S/C6H15NO2/c1-2-6(5-7)9-4-3-8/h6,8H,2-5,7H2,1H3

InChI Key

BOYBWTSSSFBVEH-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)OCCO

Origin of Product

United States

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